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Compound of Interest

Compound Name: Chloroethane

Cat. No.: B1197429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloroethane as an

effective and economical ethylating agent in various organic transformations. The protocols

detailed below are foundational for the synthesis of a wide array of chemical intermediates

crucial in research, and particularly in the development of pharmaceuticals.

Chloroethane (ethyl chloride) is a gaseous reagent at standard temperature and pressure,

with a boiling point of 12.3°C. Its ease of handling as a liquefied gas and its reactivity make it a

valuable tool in the organic chemist's arsenal for introducing an ethyl group onto various

nucleophilic substrates. The primary applications covered in these notes are the Williamson

ether synthesis for the formation of ethyl ethers, the N-ethylation of amines, the Friedel-Crafts

alkylation of aromatic compounds, and the C-ethylation of active methylene compounds.

Williamson Ether Synthesis: O-Ethylation of
Phenols and Alcohols
The Williamson ether synthesis is a robust and widely employed method for the preparation of

symmetrical and unsymmetrical ethers. The reaction proceeds via an S(_N)2 mechanism,

where an alkoxide or phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of

chloroethane to displace the chloride leaving group.

General Reaction:
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RO

− −

Na

+ +

+ CH(_3)CH(_2)Cl (\rightarrow) ROCH(_2)CH(_3) + NaCl

The yield of the Williamson ether synthesis is influenced by the electronic and steric properties

of the phenol. Electron-donating groups on the aromatic ring generally enhance the

nucleophilicity of the phenoxide, leading to higher yields, while electron-withdrawing groups

can decrease the reaction rate and yield.

Phenol Derivative
Substituent
Position

Electronic Effect Typical Yield (%)

Phenol - Neutral 85-95

p-Cresol para Electron-donating 90-98

p-Methoxyphenol para Electron-donating 92-99

p-Chlorophenol para Electron-withdrawing 70-85

p-Nitrophenol para
Strongly Electron-

withdrawing
50-70

2,6-Dimethylphenol ortho Steric Hindrance 40-60

Note: Yields are representative and can vary based on specific reaction conditions.

Materials:

Phenol (9.4 g, 0.1 mol)

Sodium hydroxide (4.4 g, 0.11 mol)

Chloroethane (excess, condensed as a liquid)
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Ethanol (100 mL)

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Distilled water

Procedure:

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping

funnel, and a mechanical stirrer, dissolve sodium hydroxide in 100 mL of ethanol.

To the stirred solution, add phenol and heat the mixture to reflux for 30 minutes to ensure the

complete formation of sodium phenoxide.

Cool the flask in an ice-salt bath and condense an excess of chloroethane (approximately

15-20 mL) into the dropping funnel, which is also cooled.

Add the liquefied chloroethane dropwise to the reaction mixture over 30 minutes while

maintaining a low temperature.

After the addition is complete, allow the mixture to warm to room temperature and then heat

to reflux for 2-3 hours.

After reflux, distill off the excess chloroethane and the majority of the ethanol.

To the remaining residue, add 100 mL of water and transfer the mixture to a separatory

funnel.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50

mL) and then with water (50 mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1197429?utm_src=pdf-body
https://www.benchchem.com/product/b1197429?utm_src=pdf-body
https://www.benchchem.com/product/b1197429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation.

The crude ethoxybenzene can be purified by distillation.

Reactants

Reaction Steps

Products

Phenol (Ar-OH)

DeprotonationBase (e.g., NaOH)

Chloroethane (CH3CH2Cl)

SN2 Attack
Phenoxide (Ar-O-)

Water (H2O)

Ethyl Phenyl Ether (Ar-O-CH2CH3)

Salt (e.g., NaCl)

Click to download full resolution via product page

Caption: Workflow for Williamson Ether Synthesis.

N-Ethylation of Amines
Chloroethane is a suitable reagent for the ethylation of primary and secondary amines to yield

secondary and tertiary amines, respectively. The reaction proceeds via a nucleophilic

substitution mechanism. A significant challenge in this synthesis is controlling the degree of

alkylation, as the ethylated amine product is often more nucleophilic than the starting amine,

leading to polyalkylation. Using a large excess of the starting amine can favor mono-ethylation.

General Reaction:

RNH(_2) + CH(_3)CH(_2)Cl (\rightarrow) RNHCH(_2)CH(_3) + HCl

The nucleophilicity of the amine is a key determinant of the reaction's success. Electron-

donating groups on anilines increase the electron density on the nitrogen atom, enhancing
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nucleophilicity and generally leading to higher yields. Conversely, electron-withdrawing groups

decrease nucleophilicity and yield.

Aniline Derivative
Substituent
Position

Electronic Effect Typical Yield (%)

Aniline - Neutral 70-80

p-Toluidine para Electron-donating 75-85

p-Anisidine para Electron-donating 80-90

p-Chloroaniline para Electron-withdrawing 50-65

p-Nitroaniline para
Strongly Electron-

withdrawing
20-40

Note: Yields are for mono-ethylation and are highly dependent on the molar ratio of reactants.

Materials:

Aniline (9.3 g, 0.1 mol)

Chloroethane (excess)

Sodium carbonate (10.6 g, 0.1 mol)

Ethanol (100 mL)

Diethyl ether

1 M Hydrochloric acid

1 M Sodium hydroxide solution

Anhydrous sodium sulfate

Procedure:

In a high-pressure autoclave, combine aniline, sodium carbonate, and ethanol.
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Cool the autoclave and introduce a measured excess of chloroethane.

Seal the autoclave and heat the mixture to 100-120°C for 6-8 hours. The pressure will

increase during the reaction.

After the reaction period, cool the autoclave to room temperature and carefully vent the

excess chloroethane in a fume hood.

Transfer the reaction mixture to a round-bottom flask and remove the ethanol by rotary

evaporation.

Partition the residue between diethyl ether (100 mL) and water (100 mL).

Separate the organic layer and wash it with 1 M hydrochloric acid (to remove unreacted

aniline), followed by 1 M sodium hydroxide solution, and finally with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield

crude N-ethylaniline.

Purify the product by vacuum distillation.
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Start: Ethylation of Amine

Amine Type?

Primary Amine (R-NH2)

Primary

Secondary Amine (R2NH)

Secondary

Use Large Excess of Amine? Tertiary Amine Product (R2N-Et)

Mono-ethylation Product (R-NH-Et)

Yes

Poly-ethylation Products (R-N(Et)2, etc.)

No

Quaternary Ammonium Salt (R2N(Et)2+ Cl-)

Further Reaction

Click to download full resolution via product page

Caption: Decision logic for N-ethylation of amines.

Friedel-Crafts Alkylation: Ethylation of Aromatic
Compounds
The Friedel-Crafts alkylation introduces an ethyl group onto an aromatic ring using

chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)). A

key limitation of this reaction is the propensity for polyalkylation, as the ethylated product is

more reactive than the starting material. Additionally, carbocation rearrangements can occur

with longer-chain alkyl halides, although this is not an issue with chloroethane.
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General Reaction:

Ar-H + CH(_3)CH(_2)Cl (\xrightarrow{AlCl_3}) Ar-CH(_2)CH(_3) + HCl

The presence of activating (electron-donating) groups on the aromatic ring facilitates the

reaction, leading to higher yields and faster reaction rates. Deactivating (electron-withdrawing)

groups hinder the reaction.

Aromatic Substrate Substituent
Activating/Deactiva
ting

Typical Yield (%)

Benzene - Neutral 80-90

Toluene -CH(_3) Activating
85-95 (ortho/para

mixture)

Anisole -OCH(_3) Strongly Activating 90-98 (mainly para)

Chlorobenzene -Cl Deactivating 30-50

Nitrobenzene -NO(_2) Strongly Deactivating < 5

Note: Yields are for mono-ethylation and can be influenced by the ratio of reactants and

catalyst.

Materials:

Benzene (78 g, 1 mol)

Chloroethane (excess)

Anhydrous aluminum chloride (13.3 g, 0.1 mol)

Dry diethyl ether (as solvent)

Ice-water bath

1 M Hydrochloric acid

Saturated sodium bicarbonate solution
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Anhydrous calcium chloride

Procedure:

Set up a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas

trap (to absorb HCl), and a dropping funnel. Ensure all glassware is dry.

Charge the flask with anhydrous aluminum chloride and dry benzene.

Cool the flask in an ice-water bath.

Slowly add liquefied chloroethane from the dropping funnel to the stirred suspension over 1

hour.

After the addition, remove the ice bath and stir the mixture at room temperature for 2-3

hours.

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated

hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer with 1 M hydrochloric acid, water, saturated sodium bicarbonate

solution, and finally with water.

Dry the organic layer over anhydrous calcium chloride, filter, and remove the benzene by

distillation.

The remaining liquid is crude ethylbenzene, which can be purified by fractional distillation.
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Start: Friedel-Crafts Ethylation

Mix Aromatic Substrate
and Lewis Acid (e.g., AlCl3)

Cool Reaction Mixture
(Ice Bath)

Slowly Add Chloroethane

Stir at Room Temperature

Quench with Acid/Ice

Aqueous Workup
(Separation and Washing)

Dry Organic Layer

Purification
(Distillation)

Ethyl-Aromatic Product

Click to download full resolution via product page

Caption: Experimental workflow for Friedel-Crafts ethylation.
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C-Ethylation of Active Methylene Compounds
Active methylene compounds, such as (\beta)-ketoesters and malonic esters, possess acidic

(\alpha)-hydrogens that can be deprotonated by a base to form a stabilized enolate. This

enolate can then act as a nucleophile and react with chloroethane to form a new carbon-

carbon bond.

General Reaction (for a (\beta)-ketoester):

RCOCH(_2)COOR' + NaOEt + CH(_3)CH(_2)Cl (\rightarrow) RCOCH(CH(_2)CH(_3))COOR' +

NaCl + EtOH

The ease of enolate formation and its nucleophilicity influence the reaction outcome. Generally,

these reactions proceed in good to excellent yields.

Active Methylene
Compound

Base Typical Yield (%)

Ethyl acetoacetate Sodium ethoxide 80-90

Diethyl malonate Sodium ethoxide 85-95

Acetylacetone Sodium ethoxide 75-85

Ethyl cyanoacetate Sodium ethoxide 70-80

Note: Yields are for mono-ethylation.

Materials:

Sodium metal (2.3 g, 0.1 mol)

Absolute ethanol (50 mL)

Ethyl acetoacetate (13.0 g, 0.1 mol)

Chloroethane (excess)

Dry diethyl ether
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Procedure:

In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully

add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.

After all the sodium has reacted, add ethyl acetoacetate dropwise to the stirred solution.

Cool the flask in an ice bath and slowly add an excess of liquefied chloroethane.

Allow the mixture to warm to room temperature and then reflux for 2-3 hours.

Distill off the excess ethanol.

Add water to the residue and extract with diethyl ether.

Wash the ether layer with water, dry over anhydrous sodium sulfate, and remove the solvent.

The crude product can be purified by vacuum distillation.

Reactants

Reaction Steps

Products
Active Methylene

Compound

Enolate FormationBase (e.g., NaOEt)

Chloroethane

C-Alkylation (SN2)
Enolate

Ethylated Compound

Byproducts (NaCl, EtOH)

Click to download full resolution via product page

Caption: Logical relationship in C-ethylation.
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Safety Considerations
Chloroethane is a flammable gas and should be handled with care in a well-ventilated fume

hood. Due to its low boiling point, it can rapidly build up pressure in sealed containers if not

kept cool. All reactions involving chloroethane should be conducted with appropriate safety

precautions, including the use of personal protective equipment (PPE) such as safety glasses,

gloves, and a lab coat. Reactions under pressure must be carried out in appropriate pressure-

rated equipment.

To cite this document: BenchChem. [Application Notes and Protocols: Chloroethane as an
Ethylating Agent in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1197429#using-chloroethane-as-an-ethylating-agent-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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